molecular formula C22H17Cl2N3O4S B284498 N-(2,5-dichlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(2,5-dichlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B284498
M. Wt: 490.4 g/mol
InChI Key: BLJVYURNYNSHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, commonly known as DTT-205, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2015 by a group of researchers at the University of Tokyo, Japan. Since then, several studies have been conducted to investigate its properties and potential uses.

Mechanism of Action

The mechanism of action of DTT-205 is not fully understood. However, studies have suggested that it works by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, DTT-205 disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
DTT-205 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, DTT-205 has been shown to have anti-inflammatory effects. Studies have also suggested that DTT-205 may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of DTT-205 is its high potency and selectivity towards CK2. This makes it a valuable tool for investigating the role of CK2 in various cellular processes. However, one of the limitations of DTT-205 is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on DTT-205. One area of interest is the development of more soluble analogs of DTT-205 that could be used in a wider range of experiments. Another area of research is the investigation of the potential of DTT-205 in combination with other anti-cancer drugs. Finally, further studies are needed to fully understand the mechanism of action of DTT-205 and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, DTT-205 is a novel compound that has shown promising results in several scientific studies. Its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of DTT-205 involves a multi-step process that includes the reaction of 2,5-dichlorobenzoic acid with 2-aminobenzonitrile, followed by cyclization, and subsequent reactions with thieno[2,3-d]pyrimidine-4-one and 3,4-dimethoxyphenylacetic acid. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

DTT-205 has shown promising results in several scientific studies. One of the most significant applications of DTT-205 is in the treatment of cancer. In vitro studies have shown that DTT-205 inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer. Moreover, DTT-205 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy.

Properties

Molecular Formula

C22H17Cl2N3O4S

Molecular Weight

490.4 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C22H17Cl2N3O4S/c1-30-17-6-3-12(7-18(17)31-2)14-10-32-21-20(14)22(29)27(11-25-21)9-19(28)26-16-8-13(23)4-5-15(16)24/h3-8,10-11H,9H2,1-2H3,(H,26,28)

InChI Key

BLJVYURNYNSHHD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.